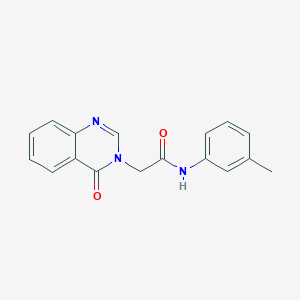

N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(3-Methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolin-4-one derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to an acetamide group substituted with a 3-methylphenyl moiety. Quinazolin-4-one derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 3-methylphenyl substituent likely influences lipophilicity, steric interactions, and electronic effects compared to other derivatives .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-5-4-6-13(9-12)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCMGYBVNAHWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

Substitution with the 3-Methylphenyl Group: This step involves the substitution of the hydrogen atom in the quinazolinone core with a 3-methylphenyl group, often using Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide moiety (-NHCOCH₃) undergoes nucleophilic substitution reactions, particularly in the presence of bases or nucleophiles.

Mechanistic Insight : The acetamide’s carbonyl group acts as an electrophilic center, enabling nucleophilic attack by aldehydes or hydroxide ions. This reactivity is leveraged to synthesize derivatives with tailored biological properties .

Quinazolinone Ring Reactivity

The quinazolinone core participates in electrophilic and nucleophilic reactions due to its conjugated carbonyl groups.

Structural Influence : The electron-deficient nature of the quinazolinone ring facilitates interactions with nucleophiles, such as amines, enabling the synthesis of bioactive analogs .

Functionalization of the 3-Methylphenyl Group

The 3-methylphenyl substituent undergoes electrophilic aromatic substitution (EAS), though steric hindrance from the methyl group moderates reactivity.

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | Nitro-substituted derivatives | Nitro groups enhance hydrogen-bonding potential for target binding. |

| Oxidation | KMnO₄/H₂SO₄ under reflux | 3-Carboxyphenyl derivative | Oxidation products may improve solubility for drug formulation. |

Regioselectivity : The methyl group directs EAS to the para position, but steric effects reduce reaction rates compared to unsubstituted phenyl rings.

Stability and Degradation Pathways

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.

Industry: Use in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, highlighting substituent variations, synthesis parameters, physical properties, and biological activities:

Structural and Functional Comparisons

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, NO₂): Compounds like 11r (4-chlorophenyl, 3-nitrostyryl) exhibit enhanced anticancer activity due to increased electrophilicity and target binding affinity . Electron-Donating Groups (e.g., OCH₃, CH₃): Derivatives such as 11n (4-methoxyphenyl) show moderate anticancer activity, likely due to improved solubility but reduced receptor interaction .

Synthesis Efficiency :

- Yields vary significantly (29–93%), influenced by substituent reactivity and reaction conditions. For example, styryl derivatives (e.g., 11n, 41.2%) require longer reflux times (25 h) compared to simpler acetamides .

Physical Properties :

- Melting points correlate with crystallinity and stability. Nitro-substituted analogs (e.g., 11r, 325–328°C) have higher melting points than methoxy derivatives (11n, 280–282°C) due to stronger intermolecular interactions .

Antioxidant: Phthalimide hybrids (e.g., 1a, 1b) demonstrate radical scavenging activity, with IC₅₀ values comparable to ascorbic acid .

Biological Activity

N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a 4-oxoquinazolin-3(4H) moiety linked to a 3-methylphenyl group via an acetamide functional group. Quinazolinones are characterized by their fused benzene and pyrimidine ring structures, contributing to their pharmacological properties.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains in vitro. The mechanism behind this activity often involves the inhibition of specific enzymes or pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity against various cancer cell lines. Studies utilizing the MTT assay have demonstrated that this compound can induce cytotoxic effects in cancer cells, suggesting its potential as a lead compound for developing anticancer therapies .

Table 2: Anticancer Activity Evaluation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. Molecular docking studies suggest that the compound effectively binds to target proteins, inhibiting their activity and leading to therapeutic effects .

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound, against standard bacterial strains. The results indicated substantial inhibition comparable to established antibiotics .

- Cytotoxic Evaluation : In a cytotoxicity study involving several cancer cell lines, this compound demonstrated significant growth inhibition, highlighting its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound is synthesized via condensation reactions between quinazolinone precursors and substituted aldehydes or amines. For example, derivatives are typically prepared by refluxing intermediates (e.g., 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide) with aromatic aldehydes (e.g., 3-methylbenzaldehyde) in polar solvents like ethanol or DMF. Reaction optimization involves adjusting molar ratios (e.g., 1:6 to 1:15 for aldehyde:precursor), extended heating (18–43 hours), and monitoring via TLC. Yields range from 29% to 68%, depending on steric and electronic effects of substituents .

- Key Parameters :

- Temperature : Reflux conditions (80–120°C).

- Catalyst : Piperidine or acetic acid for Knoevenagel condensations.

- Purification : Column chromatography using ethyl acetate/hexane mixtures.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- 1H/13C NMR : Confirms substitution patterns and regiochemistry. For example, quinazolinone C=O resonates at δ ~165–170 ppm, while acetamide protons appear as singlets at δ ~3.8–4.2 ppm .

- EI-MS or HRMS : Validates molecular weight (e.g., m/z 455–493 [M⁺] for derivatives) and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 65.78% calculated vs. 66.00% observed) .

Advanced Research Questions

Q. How do structural modifications at the quinazolinone core influence the compound's biological activity, particularly in anti-inflammatory applications?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the phenyl ring enhance anti-inflammatory activity by increasing electrophilicity and COX-2 selectivity. For instance, 2-((5-cyano-4-aryl-pyrimidin-2-yl)thio)acetamide derivatives exhibit IC₅₀ = 116.73 mmol/kg and lower ulcerogenicity than Diclofenac .

- Hydrophobic Substituents : Alkyl chains (e.g., heptadecyl) improve membrane permeability, as seen in nonionic surfactant derivatives .

- Mechanistic Insights : Anti-inflammatory activity is linked to COX-2 inhibition and reduced carrageenan-induced edema in rodent models .

Q. What methodologies are employed to evaluate the compound's potential as an enzyme inhibitor, and what are the key findings?

- Target Identification : Derivatives are screened against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) using enzymatic assays. For example, 2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide shows potent InhA inhibition (IC₅₀ < 10 µM) .

- Assay Conditions :

- Kinetic Studies : NADH depletion monitored at 340 nm.

- Docking Simulations : Quinazolinone acetamides occupy the substrate-binding pocket via π-π stacking with Tyr158 and hydrogen bonding with NAD⁺ .

Q. How can researchers resolve discrepancies in biological activity data across different substituted derivatives of this compound?

- Experimental Variables :

- Assay Consistency : Standardize protocols (e.g., carrageenan dose in edema models) to minimize variability .

- Solubility Adjustments : Use co-solvents like DMSO (<1% v/v) to ensure compound dissolution in in vitro assays .

- Data Analysis :

- Multivariate Regression : Correlate substituent Hammett constants (σ) or logP values with IC₅₀ to identify key physicochemical drivers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.